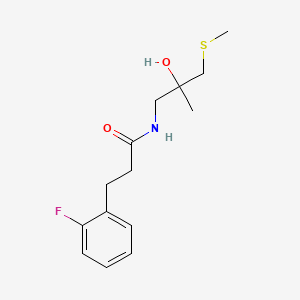

3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide

Description

3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide is a fluorinated propanamide derivative characterized by a 2-fluorophenyl group attached to the propanamide backbone and a complex N-substituent containing hydroxyl, methylthio, and branched alkyl moieties.

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2S/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXHNWHDVFGWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=CC=C1F)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide typically involves multiple steps:

-

Formation of the Fluorophenyl Intermediate: : The initial step involves the preparation of a 2-fluorophenyl intermediate, which can be synthesized through the fluorination of a suitable phenyl precursor using reagents like fluorine gas or a fluorinating agent such as N-fluorobenzenesulfonimide.

-

Introduction of the Propanamide Group: : The next step involves the introduction of the propanamide group. This can be achieved through an amide coupling reaction between the fluorophenyl intermediate and a suitable amine, such as 2-hydroxy-2-methyl-3-(methylthio)propylamine. Common coupling reagents include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Final Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl group in the propanamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide to an amine.

-

Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under conditions such as heating or the presence of a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

-

Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors due to the presence of the fluorophenyl group, which can enhance binding affinity and metabolic stability.

-

Biological Studies: : It can be used as a probe in biochemical assays to study enzyme activity or protein interactions, given its ability to undergo specific chemical reactions.

-

Materials Science: : The compound may be explored for its potential in creating novel materials with specific electronic or optical properties, leveraging the fluorine and sulfur atoms in its structure.

Mechanism of Action

The mechanism by which 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide exerts its effects depends on its application:

-

In Medicinal Chemistry: : It may act by binding to specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl group can enhance binding interactions through halogen bonding or hydrophobic interactions.

-

In Biological Studies: : The compound can interact with proteins or nucleic acids, serving as a tool to elucidate biological pathways or mechanisms.

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Moieties

The following table summarizes key structural and physicochemical properties of closely related compounds:

Functional Group Impact on Physicochemical Properties

- Hydroxy and Methylthio Groups : The target compound’s 2-hydroxy-2-methyl-3-(methylthio)propyl substituent likely enhances solubility compared to purely hydrophobic analogues (e.g., benzamide derivatives in ). The methylthio group may also influence metabolic stability .

- Aromatic Systems : Fluorophenyl moieties improve membrane permeability and receptor binding affinity, as seen in ortho-fluorofentanyl derivatives .

- Thiadiazole vs. Propanamide Cores : Compounds with 1,3,4-thiadiazole cores () exhibit higher melting points (196–227°C) compared to propanamide derivatives, suggesting stronger intermolecular interactions .

Pharmacological Implications

- Opioid Activity : Analogues like ortho-fluorofentanyl () demonstrate that fluorophenyl-propanamides can target opioid receptors, though the target compound’s hydroxyl and methylthio groups may alter selectivity or potency .

- Anticancer Potential: DNAJA1 inhibitors () with fluorophenyl groups highlight the role of fluorinated aromatics in disrupting protein-protein interactions, a possible avenue for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.